6,7-Epidrospirenone

Description

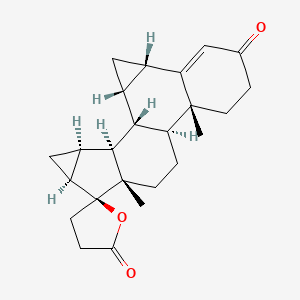

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15+,16-,18-,20+,21-,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METQSPRSQINEEU-LPRBJKGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H]3C[C@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237450 | |

| Record name | 6,7-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889652-31-7 | |

| Record name | 6,7-Epidrospirenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889652317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Epidrospirenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-EPIDROSPIRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q360L95K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 6,7-Epidrospirenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 6,7-Epidrospirenone, a known impurity of the synthetic progestin Drospirenone. The information presented herein is curated for professionals in the fields of pharmaceutical research, drug development, and organic synthesis.

Introduction

This compound, systematically known as 6α,7α-epoxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone, is recognized as "Drospirenone Impurity K" in pharmacopeial references. As a potential impurity in the active pharmaceutical ingredient (API) Drospirenone, understanding its formation is critical for quality control and regulatory compliance in the pharmaceutical industry. This document outlines a plausible synthetic route to obtain this compound, which can be utilized for the preparation of a reference standard for analytical purposes.

Synthesis Pathway

The most direct pathway for the synthesis of this compound involves the stereoselective epoxidation of a suitable Drospirenone precursor possessing a double bond at the C6-C7 position. A common intermediate in several reported syntheses of Drospirenone, 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone, serves as an ideal starting material.

The epoxidation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective reagent for such transformations in steroid chemistry. The reaction proceeds with high stereoselectivity, yielding the desired 6α,7α-epoxide. This selectivity is governed by the steric hindrance imposed by the angular methyl group at the C-10 position, which directs the electrophilic attack of the peroxy acid to the less hindered α-face of the steroid nucleus.

The overall synthesis can be depicted as a single-step conversion from the dienone precursor to the final product.

In-Depth Technical Guide: The Biological Activity of 6,7-Epidrospirenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Epidrospirenone, a derivative of the synthetic progestin drospirenone, exhibits a distinct profile of biological activity, primarily characterized by its potent antagonism of the mineralocorticoid receptor (MR). This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its receptor binding affinities and functional effects. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, also known as Drospirenone Impurity K, is a spirolactone derivative that has garnered interest for its potential as a selective mineralocorticoid receptor antagonist.[1][2][3] As a metabolite and impurity of drospirenone, a widely used synthetic progestin, understanding its biological activity is crucial for both pharmacological and safety assessments.[1][2][3] Drospirenone itself is known for its antimineralocorticoid and antiandrogenic properties, in addition to its progestogenic effects.[4] The introduction of an epoxy group at the 6,7 position of the drospirenone structure significantly modifies its interaction with steroid hormone receptors.

This guide will delve into the specific biological activities of this compound, focusing on its interactions with the mineralocorticoid, androgen, and progesterone receptors.

Receptor Binding and Functional Activity

The biological effects of this compound are primarily mediated through its interaction with nuclear hormone receptors. The following sections detail its binding affinities and functional activities at the mineralocorticoid, androgen, and progesterone receptors.

Mineralocorticoid Receptor (MR) Antagonism

In vivo studies in rats have demonstrated that this compound is a potent aldosterone antagonist. When administered at a dose of 3 mg/kg, epoxy-derivatives of spirolactone, including a compound closely related to this compound, exhibited aldosterone antagonist potency that was one to two times that of spironolactone. This indicates a strong ability to block the effects of aldosterone, a key regulator of electrolyte and water balance.

Androgen Receptor (AR) Activity

The introduction of the epoxy group in this compound leads to a significant reduction in its affinity for the androgen receptor compared to spironolactone. This results in a 3- to 10-fold decrease in its antiandrogenic effect in rats. This reduced antiandrogenic activity is a noteworthy characteristic, as it may lead to a more favorable side-effect profile compared to less selective MR antagonists like spironolactone.

Progesterone Receptor (PR) Activity

Similar to its effect on the androgen receptor, the epoxy modification in this compound also diminishes its interaction with the progesterone receptor. This leads to a decreased progestogenic effect when compared to spironolactone.

Quantitative Data Summary

To facilitate a clear comparison of the biological activity of this compound and its parent compounds, the available quantitative data is summarized in the tables below.

Table 1: In Vivo Aldosterone Antagonist Potency

| Compound | Dose | Potency vs. Spironolactone | Species |

| Epoxy-spirolactone derivative | 3 mg/kg | 1 - 2 times | Rat |

Table 2: In Vivo Antiandrogenic and Progestogenic Effects

| Compound | Effect vs. Spironolactone | Species |

| Epoxy-spirolactone derivative | 3 - 10-fold decrease in antiandrogenic effect | Rat |

| Epoxy-spirolactone derivative | Decreased progestogenic effect | Rabbit |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of spirolactone derivatives like this compound.

In Vivo Aldosterone Antagonist Assay (Rat Model)

This assay is designed to evaluate the ability of a test compound to counteract the effects of aldosterone on urinary electrolyte excretion in adrenalectomized rats.

Protocol:

-

Animal Model: Male rats are adrenalectomized to remove endogenous sources of aldosterone.

-

Acclimation: Animals are allowed to recover and acclimate, with access to saline drinking water to maintain electrolyte balance.

-

Dosing:

-

A group of rats receives the test compound (e.g., this compound) at a specified dose (e.g., 3 mg/kg), typically administered orally or via subcutaneous injection.

-

A positive control group receives a known MR antagonist, such as spironolactone.

-

A control group receives the vehicle used for drug administration.

-

All groups are subsequently treated with a fixed dose of aldosterone to induce sodium and water retention and potassium excretion.

-

-

Urine Collection: Rats are placed in metabolic cages, and urine is collected over a defined period (e.g., 6-8 hours).

-

Analysis: Urine volume is measured, and concentrations of sodium (Na+) and potassium (K+) are determined using a flame photometer or ion-selective electrodes.

-

Endpoint: The antagonist activity is determined by the reversal of the aldosterone-induced decrease in the urinary Na+/K+ ratio.

In Vivo Antiandrogenic Activity Assay (Hershberger Assay)

The Hershberger assay is a standardized method to assess the androgenic and antiandrogenic properties of a substance in castrated male rats.[5]

Protocol:

-

Animal Model: Immature male rats are castrated to remove the primary source of endogenous androgens.

-

Dosing:

-

Animals are treated with a constant dose of an androgen, such as testosterone propionate, to stimulate the growth of androgen-dependent tissues.

-

Concurrently, groups of animals are treated with the test compound at various doses.

-

A positive control group receives a known antiandrogen, and a control group receives the vehicle.

-

-

Tissue Collection: After a set treatment period (e.g., 10 days), the animals are euthanized, and the weights of androgen-dependent tissues (ventral prostate, seminal vesicles, and levator ani muscle) are recorded.

-

Endpoint: The antiandrogenic activity is determined by the ability of the test compound to inhibit the testosterone-induced growth of the target tissues.[5]

Receptor Binding Assays (In Vitro)

Competitive binding assays are used to determine the affinity of a test compound for a specific receptor.

Protocol:

-

Receptor Preparation: A source of the target receptor is prepared. This can be a cytosolic fraction from specific tissues (e.g., kidney for MR, prostate for AR) or recombinant receptors expressed in cell lines.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor with high affinity (e.g., [³H]-aldosterone for MR, [³H]-R1881 for AR) is incubated with the receptor preparation.

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated. This is often achieved by filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are initiated by its binding to specific intracellular receptors, which then modulate the transcription of target genes.

Mineralocorticoid Receptor (MR) Signaling Pathway

As an MR antagonist, this compound blocks the signaling cascade initiated by aldosterone.

References

- 1. Drospirenone EP Impurity K | 889652-31-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. alentris.org [alentris.org]

- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Epidrospirenone: A Technical Overview of a Key Drospirenone-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Epidrospirenone, systematically known as 6α,7α-Drospirenone, is a significant process-related impurity found during the synthesis of Drospirenone, a widely used synthetic progestin. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. While primarily recognized as "Drospirenone Impurity K" by European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards, its characterization is crucial for the quality control and regulatory compliance of drospirenone-containing pharmaceuticals. This document summarizes its physicochemical data, outlines its likely formation pathway during drospirenone synthesis, and presents the current state of knowledge. Notably, there is a significant absence of publicly available data on the specific pharmacological activity and signaling pathways of this compound, distinguishing it from its well-characterized parent compound.

Introduction and Discovery

The discovery of this compound is intrinsically linked to the development and manufacturing of drospirenone. Drospirenone, a fourth-generation progestin, was patented in 1976 and introduced for medical use in 2000. It is an analogue of spironolactone and is valued for its antimineralocorticoid and antiandrogenic properties.

The identification of this compound arose from the rigorous analytical characterization of drospirenone bulk drug and formulated products. As part of impurity profiling mandated by regulatory agencies, this compound was isolated and identified as a process-related impurity. It is designated as "Drospirenone Impurity K" in pharmacopeial monographs. The history of its discovery is therefore not one of a targeted therapeutic agent but of a compound critical for ensuring the purity and safety of a commercialized drug.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification and quantification in analytical testing.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Systematic Name | 6α,7α-Drospirenone |

| Synonyms | Drospirenone Impurity K |

| CAS Number | 889652-31-7 |

| Molecular Formula | C₂₄H₃₀O₃ |

| Molecular Weight | 366.49 g/mol |

Synthesis and Formation

This compound is not typically synthesized as a primary product but is formed as a byproduct during the synthesis of drospirenone. The synthesis of drospirenone is a multi-step process, and the formation of the 6,7-epoxide can occur during oxidation or epoxidation steps.

Potential Formation Pathway

The formation of this compound likely occurs during the epoxidation of a precursor in the drospirenone synthesis pathway. The following diagram illustrates a plausible workflow for its formation as a process-related impurity.

Caption: A logical workflow illustrating the likely formation of this compound as a byproduct during the epoxidation step of drospirenone synthesis and its subsequent separation.

Experimental Protocols

Protocol for Isolation and Characterization of Drospirenone Impurities (General Approach):

-

Sample Preparation: A sample of drospirenone containing impurities is dissolved in a suitable solvent, such as acetonitrile or methanol.

-

Chromatographic Separation: The solution is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution method is typically employed to separate the impurities from the main drospirenone peak.

-

Detection and Fraction Collection: A UV detector is used to monitor the elution profile. Fractions corresponding to the impurity peaks, including that of this compound, are collected.

-

Structure Elucidation: The collected fractions are concentrated, and the structure of the isolated impurity is elucidated using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Pharmacological Profile and Signaling Pathways

A critical aspect to note is the current lack of publicly available information regarding the pharmacological activity of this compound. While drospirenone has well-documented progestogenic, antimineralocorticoid, and antiandrogenic effects, it is unknown whether this compound shares any of these properties or possesses any unique biological activity.

Consequently, there are no established signaling pathways associated with this compound. The diagram below represents this knowledge gap.

Spectroscopic Analysis of 6,7-Epidrospirenone: A Technical Overview

For Immediate Release

[City, State] – [Date] – 6,7-Epidrospirenone, a known impurity of the synthetic progestin Drospirenone, is a critical compound for monitoring in the manufacturing and quality control of pharmaceutical products. This technical guide provides a summary of the available spectroscopic data for this compound (also known as Drospirenone Impurity K) and outlines the general experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Compound Identification

| Property | Value | Source |

| Systematic Name | Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl- | [1][2] |

| Synonyms | 6α,7α-Drospirenone, Drospirenone EP Impurity K | [3] |

| Molecular Formula | C₂₄H₃₀O₃ | [1][2] |

| Molecular Weight | 366.49 g/mol | [1] |

| CAS Number | 889652-31-7 | [3] |

Spectroscopic Data Summary

Detailed, publicly available spectroscopic data for this compound is limited. Characterization data is typically provided with the sale of certified reference standards but is not commonly found in open literature. The following tables represent the expected type of data that would be generated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NMR spectroscopy is essential for the structural elucidation of this compound. The following is a placeholder for typical ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Infrared (IR) Spectroscopy Data (Predicted)

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740 | Strong | C=O (γ-lactone) |

| ~1680 | Strong | C=O (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C (alkene) |

| ~3000-2850 | Medium | C-H (aliphatic) |

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| 366.22 | [M]⁺ (Exact Mass) |

| 367.23 | [M+H]⁺ |

| 389.21 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation : A few milligrams of the this compound reference standard are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition :

-

¹H NMR : Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Proton-decoupled carbon spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR : COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are conducted to establish connectivity and aid in the complete assignment of proton and carbon signals.

-

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via a liquid chromatography (LC) system.

-

Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a pharmaceutical impurity like this compound is illustrated below.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The definitive spectroscopic characterization of this compound is crucial for the quality control of Drospirenone-containing pharmaceuticals. While detailed public data is scarce, the methodologies outlined in this guide provide a standard framework for obtaining the necessary NMR, IR, and MS data for the structural confirmation and purity assessment of this compound. For definitive analysis, it is recommended to obtain a certified reference standard from a reputable supplier who can provide a complete certificate of analysis with detailed spectroscopic data.

References

In-Depth Technical Guide: 6,7-Epidrospirenone (Drospirenone Impurity K)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Data

The unique chemical structure of 6,7-Epidrospirenone is defined by several key identifiers. This information is crucial for its accurate identification in analytical studies.

| Identifier | Value | Reference |

| IUPAC Name | 3-Oxo-6β,7β,15α,16α-tetrahydro-3′H,3′′H-dicyclopropa[6,7:15,16]-17α-pregn-4-ene-21,17-carbolactone | [1] |

| InChI Key | METQSPRSQINEEU-LPRBJKGUSA-N | [2] |

| CAS Number | 889652-31-7 | [3] |

| Molecular Formula | C24H30O3 | [2] |

| Molecular Weight | 366.49 g/mol | [3] |

| Synonyms | 6α,7α-Drospirenone, Drospirenone Impurity K | [1][4] |

Formation and Synthesis Context

This compound is recognized as a process-related impurity in the synthesis of Drospirenone. While the exact step of its formation is proprietary information of manufacturers, it is understood to be a byproduct of the complex multi-step synthesis of the Drospirenone molecule. The logical workflow for managing such impurities involves a robust process of identification, characterization, and the establishment of acceptable limits in the final API.

References

6,7-Epidrospirenone: A Technical Overview

CAS Number: 889652-31-7

Synonyms: 6α,7α-Drospirenone, Drospirenone Impurity K

This technical guide provides an in-depth overview of 6,7-Epidrospirenone, a known impurity and synthetic byproduct of the progestin drospirenone. This document is intended for researchers, scientists, and professionals in drug development and pharmaceutical analysis.

Physicochemical Data

This compound is a steroidal compound structurally related to drospirenone. As a significant impurity, its characterization is crucial for the quality control and safety assessment of drospirenone-containing pharmaceutical products.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₃ | [1][2][3] |

| Molecular Weight | 366.49 g/mol | [1][2][3] |

| Appearance | White Solid | [1] |

| Storage | 2-8°C | [1] |

Synthesis and Formation

This compound is primarily formed as a byproduct during the synthesis of drospirenone. The manufacturing process of drospirenone involves multiple steps, and the formation of this impurity can occur under specific reaction conditions. While detailed, proprietary synthesis protocols for drospirenone are not fully public, the formation of the 6,7-epoxide is a likely step leading to this impurity.

A general workflow for the synthesis of drospirenone, which can lead to the formation of this compound, is outlined below. The process typically starts from an androstenone derivative and involves the introduction of the spironolactone moiety and modification of the steroid backbone.

Analytical Characterization and Experimental Protocols

The identification and quantification of this compound in drospirenone active pharmaceutical ingredients (APIs) and finished products are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A typical HPLC method for the analysis of drospirenone and its related substances, including this compound, is detailed below. This method is based on principles outlined in pharmaceutical analysis literature.

Objective: To separate and quantify this compound from drospirenone and other related impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A gradient mixture of a phosphate buffer and acetonitrile is commonly used. |

| Flow Rate | Typically around 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, for example, 30°C. |

| Detection Wavelength | UV detection at approximately 245 nm. |

| Injection Volume | 10-20 µL. |

Sample Preparation:

-

Accurately weigh and dissolve the drospirenone sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare a standard solution of this compound reference material in the same diluent.

-

Filter the solutions through a 0.45 µm filter before injection.

Analysis: Inject the sample and standard solutions into the HPLC system and record the chromatograms. The identification of the this compound peak is based on its retention time compared to the reference standard. Quantification is performed by comparing the peak area of this compound in the sample to that of the standard.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific publicly available data on the biological activity and mechanism of action of this compound. As a steroidal impurity of drospirenone, its pharmacological profile is of interest. Drospirenone itself acts as a progestin with anti-mineralocorticoid and anti-androgenic properties. It exerts its effects by binding to and modulating the activity of progesterone, mineralocorticoid, and androgen receptors.

It is plausible that this compound, due to its structural similarity to drospirenone, could interact with these same steroid hormone receptors. However, without experimental data on its binding affinities and functional activity, its potential to elicit progestogenic, anti-mineralocorticoid, or anti-androgenic effects remains speculative.

The general signaling pathway for steroid hormones involves their diffusion across the cell membrane and binding to intracellular receptors. This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences (hormone response elements) and regulates gene transcription.

Further research is necessary to elucidate the specific biological activities and potential physiological effects of this compound. Studies investigating its binding affinity to steroid hormone receptors and its functional effects on downstream signaling pathways would be invaluable in assessing its potential impact as a pharmaceutical impurity.

References

In-Depth Technical Guide: 6,7-Epidrospirenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epidrospirenone, systematically named (6α,7α)-6,7-epoxy-17-hydroxy-3-oxo-17α-pregna-4,15-diene-21-carboxylic acid γ-lactone, is recognized primarily as an impurity and potential metabolite of Drospirenone, a synthetic progestin widely used in oral contraceptives. As an impurity, its characterization and synthesis are of significant interest in the pharmaceutical industry for quality control and safety assessment of Drospirenone-containing products. This guide provides a comprehensive overview of the available technical information on this compound.

Chemical and Physical Properties

This compound is a steroidal epoxide. The introduction of the epoxide ring at the 6,7-position can significantly alter the biological and toxicological profile compared to the parent compound, Drospirenone.

| Property | Value | Reference |

| Systematic Name | (2'S,6S,7S,8R,9S,10R,13S,14S,15S,16S)-1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-Hexadecahydro-10,13-dimethyl-spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione | [1] |

| Common Names | This compound, 6α,7α-Drospirenone, Drospirenone Impurity K | [1][2][3] |

| CAS Number | 889652-31-7 | [3][4] |

| Molecular Formula | C₂₄H₃₀O₃ | [1][2] |

| Molecular Weight | 366.49 g/mol | [2] |

| Appearance | White Solid | [3] |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis and Experimental Protocols

Inferred Experimental Protocol: Epoxidation of a Δ⁶-Drospirenone Intermediate

This protocol is a generalized procedure based on the epoxidation of steroidal dienes.

Materials:

-

Δ⁶-Drospirenone intermediate

-

Anhydrous dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the Δ⁶-Drospirenone intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Note: The stereochemistry of the epoxidation (α or β) will depend on the steric and electronic properties of the substrate. For steroidal 4,6-dienes, epoxidation with peroxy acids often results in the formation of 6α,7α-epoxides.[5][6]

Biological Activity and Signaling Pathways

There is currently a lack of specific studies on the biological activity, pharmacological effects, and signaling pathways of this compound. As an impurity, it is generally assumed to be present in very small amounts in the final pharmaceutical product. Toxicological assessment of Drospirenone would include the qualification of its impurities, but specific data for this compound is not publicly available. Any biological activity would likely be related to the pharmacology of its parent compound, Drospirenone, which acts as a progestin with anti-mineralocorticoid and anti-androgenic properties.

Due to the absence of experimental data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Mandatory Visualizations

Logical Relationship Diagram

Caption: Relationship of this compound to Drospirenone.

Inferred Synthetic Workflow

Caption: Inferred Synthetic Workflow for this compound.

Conclusion

This compound is a known impurity of the synthetic progestin Drospirenone. While its basic chemical and physical properties are documented, detailed information regarding its synthesis, biological activity, and potential signaling pathways is scarce in the public domain. The provided inferred synthetic protocol offers a scientifically plausible method for its preparation, which is crucial for obtaining this compound as a reference standard for analytical and toxicological studies. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound to ensure the safety and efficacy of Drospirenone-containing pharmaceuticals.

References

- 1. This compound [drugfuture.com]

- 2. GSRS [precision.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Drospirenone EP Impurity K CAS号 889652-31-7 – Watson(沃森) [watson-int.cn]

- 5. researchgate.net [researchgate.net]

- 6. The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

6,7-Epidrospirenone: A Technical Overview of a Key Drospirenone Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drospirenone, a fourth-generation synthetic progestin, is a widely used component in oral contraceptives and hormone replacement therapies. Its unique pharmacological profile, characterized by antimineralocorticoid and antiandrogenic activities, sets it apart from other progestins. The manufacturing and storage of drospirenone, like any active pharmaceutical ingredient (API), can lead to the formation of impurities that must be carefully controlled to ensure the safety and efficacy of the final drug product. Among these is 6,7-epidrospirenone, also identified as Drospirenone Impurity K, a process-related impurity that requires diligent monitoring. This technical guide provides an in-depth analysis of this compound, including its chemical properties, potential formation pathways, analytical detection, and the current understanding of its control.

Chemical Properties and Identification

This compound is a stereoisomer of drospirenone, characterized by the presence of an epoxide ring at the 6th and 7th positions of the steroid core.

| Property | Value | Reference |

| Systematic Name | (6α,7α,15α,16α)-15,16-Methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone | [1] |

| Common Name | This compound, Drospirenone Impurity K | [1][2] |

| CAS Number | 889652-31-7 | [2] |

| Molecular Formula | C₂₄H₃₀O₃ | [3] |

| Molecular Weight | 366.49 g/mol | [3] |

Formation Pathway

The formation of this compound is intrinsically linked to the synthetic route of drospirenone. The introduction of the epoxide ring at the 6,7-position is likely a result of an epoxidation reaction on a suitable drospirenone precursor containing a double bond at this position.

The probable precursor for this impurity is 6-dehydrodrospirenone, which possesses a double bond between the 6th and 7th carbon atoms. The epoxidation of this double bond would lead to the formation of the epoxide ring, resulting in this compound. The stereochemistry of the resulting epoxide (α or β) is influenced by the reaction conditions and the directing effects of neighboring functional groups. In the case of this compound, the epoxide is in the α-configuration.

Caption: Plausible formation pathway of this compound from a drospirenone precursor.

Analytical Detection and Control

The control of this compound in drospirenone API is crucial for ensuring product quality. Pharmacopoeial monographs provide guidance on impurity limits. While a specific limit for this compound (Impurity K) is not explicitly detailed in the publicly available European Pharmacopoeia monograph for drospirenone, it falls under the category of unspecified impurities. The general limit for any unspecified impurity is typically not more than 0.10%.[4]

High-performance liquid chromatography (HPLC) is the standard analytical technique for the detection and quantification of drospirenone and its impurities. A typical HPLC method would involve a reversed-phase column and a mobile phase gradient tailored to achieve separation of drospirenone from its related substances.

Experimental Protocols

General HPLC Method for Drospirenone and Impurities

Chromatographic Conditions (Illustrative Example):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water or buffer solution |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to elute all components. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at approximately 245 nm |

| Injection Volume | 10-20 µL |

Sample Preparation:

-

Accurately weigh and dissolve the drospirenone sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare a standard solution of drospirenone and, if available, a reference standard of this compound at a known concentration.

-

Inject the sample and standard solutions into the HPLC system and analyze the resulting chromatograms.

Caption: General workflow for the HPLC analysis of drospirenone impurities.

Biological Activity and Safety

Currently, there is a lack of publicly available data on the specific biological activity and toxicological profile of this compound. As a matter of principle in pharmaceutical development, all impurities are considered potentially harmful unless proven otherwise. Therefore, controlling the levels of this compound to within pharmacopoeial limits for unspecified impurities is a critical aspect of ensuring the safety of drospirenone-containing drug products. Further research into the pharmacological and toxicological effects of this and other drospirenone impurities is warranted.

Conclusion

This compound (Drospirenone Impurity K) is a key process-related impurity in the synthesis of drospirenone. Its formation is likely due to the epoxidation of a 6-dehydrodrospirenone precursor. While specific pharmacopoeial limits for this impurity are not individually listed, it is controlled under the stringent limits for unspecified impurities. Robust analytical methods, primarily HPLC, are essential for its detection and quantification to ensure the quality, safety, and efficacy of drospirenone-based pharmaceuticals. Further investigation into the biological effects of this compound would provide a more complete understanding of its risk profile.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6,7-Epoxidrospirenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-Epoxidrospirenone is a derivative of drospirenone, a synthetic progestin with antimineralocorticoid and antiandrogenic activities. The introduction of an epoxide ring at the 6,7-position can significantly alter the biological activity and metabolic profile of the parent compound, making it a molecule of interest for drug discovery and development. This document provides a detailed protocol for the synthesis of 6,7-epoxidrospirenone from drospirenone via electrophilic epoxidation. The protocol is based on established methods for the epoxidation of α,β-unsaturated ketones in steroidal systems.

Reaction Principle

The synthesis of 6,7-epoxidrospirenone is achieved through the epoxidation of the C6-C7 double bond of drospirenone. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via the concerted addition of an oxygen atom from the peroxy acid to the double bond, typically occurring from the less sterically hindered α-face of the steroid nucleus, yielding the 6α,7α-epoxide.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| Drospirenone | ≥98% | Sigma-Aldrich |

| meta-Chloroperoxybenzoic acid (mCPBA) | 77% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Saturated sodium bicarbonate solution | ACS Grade | VWR |

| Saturated sodium chloride solution (Brine) | ACS Grade | VWR |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |

| Silica gel | 60 Å, 230-400 mesh | Fisher Scientific |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve drospirenone (1.0 g, 2.72 mmol) in anhydrous dichloromethane (40 mL). Stir the solution at room temperature until the drospirenone is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of mCPBA: While stirring, add mCPBA (77%, 0.73 g, 3.26 mmol, 1.2 equivalents) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Quenching: Once the reaction is complete, quench the excess peroxy acid by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product, as identified by TLC.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 6,7-epoxidrospirenone as a white solid. Determine the yield and characterize the product.

Data Presentation

Table 1: Reaction Parameters and Expected Results

| Parameter | Value |

| Starting Material | Drospirenone |

| Molecular Weight of Starting Material | 366.49 g/mol |

| Epoxidizing Agent | m-Chloroperoxybenzoic acid (mCPBA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Product | 6,7-Epoxidrospirenone |

| Molecular Weight of Product | 382.49 g/mol |

| Theoretical Yield | ~1.04 g |

| Expected Purity (after chromatography) | >95% |

Table 2: Spectroscopic Data for Characterization (Hypothetical)

| Technique | Expected Data for 6,7-Epoxidrospirenone |

| ¹H NMR (CDCl₃, 400 MHz) | Disappearance of olefinic protons from drospirenone (δ ~6.0-6.5 ppm). Appearance of new signals for the epoxy protons (δ ~3.0-3.5 ppm). |

| ¹³C NMR (CDCl₃, 100 MHz) | Disappearance of signals for the C6 and C7 sp² carbons. Appearance of new signals for the C6 and C7 sp³ carbons of the epoxide ring (δ ~50-60 ppm). |

| Mass Spectrometry (ESI+) | m/z = 383.2 [M+H]⁺, 405.2 [M+Na]⁺ |

| Infrared (IR) (KBr) | C=O stretching (lactone and ketone), C-O-C stretching (epoxide) |

Mandatory Visualization

Caption: Workflow for the synthesis of 6,7-epoxidrospirenone from drospirenone.

Caption: Logical relationship of synthesis and potential biological action.

Application Notes and Protocols for the Quantification of 6,7-Epidrospirenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epidrospirenone is a known impurity and metabolite of drospirenone, a synthetic progestin widely used in oral contraceptives. The accurate quantification of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic and metabolic studies in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical procedures for drospirenone and its related compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Methods

Two primary analytical methods are detailed below:

-

RP-HPLC with UV Detection: A robust and widely accessible method suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

-

LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as human plasma.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the determination of this compound in pharmaceutical tablets.

Experimental Protocol

1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard

-

Drospirenone tablets

2. Instrumentation

-

HPLC system with a UV detector

-

Analytical column: Agilent Zorbax SB C18 (4.6 mm × 250 mm, 5 µm) or equivalent

-

Data acquisition and processing software

3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water |

| Gradient | A time-based gradient can be optimized. A starting point is a gradient from 60% B to 40% B over 20 minutes. |

| Flow Rate | 1.0 - 1.3 mL/min |

| Column Temperature | 40°C[1] |

| Detection Wavelength | 215 nm[1] or 271 nm[2] |

| Injection Volume | 10 µL |

4. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1.5 µg/mL to 90 µg/mL for drospirenone-related impurities)[3].

-

Sample Solution (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 3 mg of drospirenone and transfer to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm nylon filter.

-

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.

-

Record the chromatograms and measure the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for the analysis of drospirenone-related impurities, which can be adapted for this compound.

| Parameter | Result |

| Linearity Range | 1.5 - 90 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Note: These values are illustrative and should be determined during method validation for this compound specifically.

Workflow Diagram

Caption: Workflow for the quantification of this compound by RP-HPLC.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is suitable for the quantification of this compound in human plasma.

Experimental Protocol

1. Materials and Reagents

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (IS) (e.g., Drospirenone-d4)

-

Human plasma (blank)

2. Instrumentation

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer

-

Analytical column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent

-

Data acquisition and processing software

3. LC-MS/MS Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusing a standard solution of this compound. For drospirenone, a transition of 367 -> 96.6 is used. A similar fragmentation pattern would be expected for this compound. |

| Internal Standard | Drospirenone-d4 (or a stable isotope-labeled analog of this compound) |

4. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of human plasma, add 20 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Load the sample onto a pre-conditioned mixed-mode SPE cartridge.

-

Wash the cartridge with 1 mL of 5% ammonium hydroxide, followed by 1 mL of water.

-

Elute the analyte with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5. Analysis Procedure

-

Equilibrate the LC-MS/MS system.

-

Inject the extracted calibration standards, quality control samples, and unknown samples.

-

Acquire data using the specified MRM transitions.

-

Process the data to determine the peak area ratios of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Calculate the concentration of this compound in the unknown samples.

Data Presentation: Method Validation Parameters (Illustrative)

The following table shows potential validation parameters for an LC-MS/MS method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Matrix Effect | Monitored and minimized through sample preparation |

Note: These values are illustrative and require experimental verification.

Workflow Diagram

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Signaling Pathway Context

While this compound is primarily considered an impurity or metabolite, its parent compound, drospirenone, exerts its biological effects through interaction with various hormone receptors. The diagram below illustrates the general signaling pathway for progestins like drospirenone.

Caption: Generalized progestin signaling pathway.

Disclaimer: The provided protocols are intended as a starting point and may require optimization and validation for specific applications and matrices. Always refer to relevant pharmacopeial monographs and regulatory guidelines.

References

- 1. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine 6,7-Epidrospirenone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epidrospirenone is a derivative and a known impurity of Drospirenone, a synthetic progestin widely used in oral contraceptives. Drospirenone is characterized by its unique pharmacological profile, exhibiting not only progestogenic but also potent anti-mineralocorticoid and anti-androgenic activities.[1][2][3][4] Given the structural similarity, it is hypothesized that this compound may possess similar biological activities, potentially interacting with the progesterone receptor (PR), mineralocorticoid receptor (MR), and androgen receptor (AR).

These application notes provide detailed protocols for cell-based assays to investigate the activity of this compound on these three key nuclear receptors. The described assays are based on the principle of reporter gene activation, a robust and sensitive method to quantify the functional activity of a test compound as either an agonist or an antagonist.[5][6]

Signaling Pathway of Type I Nuclear Receptors (PR, MR, AR)

Progesterone, mineralocorticoid, and androgen receptors are all members of the Type I nuclear receptor superfamily. In the absence of a ligand, these receptors are predominantly located in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter region of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. Antagonists compete with the natural ligands for binding to the receptor, preventing this cascade of events.

Caption: General signaling pathway for Type I nuclear receptors like PR, MR, and AR.

Experimental Workflow for Reporter Gene Assays

The general workflow for assessing the agonist or antagonist activity of this compound using a luciferase reporter gene assay involves cell culture, treatment with the test compound, cell lysis, and measurement of luciferase activity. For antagonist screening, cells are co-treated with a known receptor agonist.

Caption: General experimental workflow for a cell-based luciferase reporter assay.

Data Presentation: Drospirenone Activity Profile (Reference)

The following table summarizes the reported in vitro activity of the parent compound, Drospirenone, on the progesterone, mineralocorticoid, and androgen receptors. This data can serve as a benchmark for interpreting the results obtained for this compound.

| Receptor | Activity Type | Parameter | Value (nM) | Reference |

| Progesterone Receptor (PR) | Agonist | IC50 | ~2 | [7] |

| Mineralocorticoid Receptor (MR) | Antagonist | Ki | ~24 | [7] |

| Androgen Receptor (AR) | Antagonist | IC50 | ~90 | [7] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: Stably transfected with the respective human receptor (PR, MR, or AR) and a corresponding hormone response element-luciferase reporter construct. Examples include:

-

PR: T47D-KBluc cells

-

MR: HEK293-hMR-GRE-luc cells

-

AR: 22Rv1/MMTV_GR-KO cells[8]

-

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin.

-

Charcoal-Stripped FBS: To remove endogenous steroids.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reference Agonists:

-

Progesterone (for PR assays)

-

Aldosterone (for MR assays)

-

Dihydrotestosterone (DHT) or R1881 (for AR assays)

-

-

Reference Antagonists:

-

Mifepristone (RU486) (for PR assays)

-

Spironolactone or Eplerenone (for MR assays)

-

Bicalutamide (for AR assays)

-

-

Luciferase Assay Reagent: (e.g., Promega ONE-Glo™, Steady-Glo®)

-

Phosphate-Buffered Saline (PBS)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol 1: Progesterone Receptor (PR) Antagonist Activity Assay

1. Cell Plating (Day 1): a. Culture T47D-KBluc cells in RPMI-1640 supplemented with 10% charcoal-stripped FBS. b. Trypsinize and resuspend cells to a density of 1 x 10^5 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

2. Compound Treatment (Day 2): a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). c. Prepare a solution of Progesterone (agonist) in serum-free medium at a concentration that induces approximately 80% of the maximal response (EC80, to be determined empirically, typically around 1-10 nM). d. Aspirate the medium from the wells and add 50 µL of the this compound dilutions. e. Immediately add 50 µL of the Progesterone solution to the wells. f. Include appropriate controls: vehicle control (DMSO), Progesterone alone (agonist control), and a known antagonist like RU486. g. Incubate for 18-24 hours at 37°C.

3. Luciferase Assay (Day 3): a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase reagent to each well. c. Incubate for 10 minutes at room temperature to ensure complete cell lysis. d. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis: a. Normalize the data by setting the luminescence of the vehicle control as 0% inhibition and the Progesterone-only control as 100% activity. b. Plot the percentage inhibition against the log concentration of this compound. c. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Mineralocorticoid Receptor (MR) Antagonist Activity Assay

1. Cell Plating (Day 1): a. Culture HEK293-hMR-GRE-luc cells in DMEM supplemented with 10% charcoal-stripped FBS. b. Plate the cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium. c. Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment (Day 2): a. Prepare serial dilutions of this compound as described in Protocol 1. b. Prepare a solution of Aldosterone (agonist) at its EC80 concentration (typically around 0.1-1 nM). c. Aspirate the medium and add 50 µL of the this compound dilutions. d. Add 50 µL of the Aldosterone solution. e. Include vehicle, Aldosterone-only, and a known antagonist (e.g., Spironolactone) controls. f. Incubate for 18-24 hours at 37°C.

3. Luciferase Assay (Day 3): a. Follow the same procedure as described in Protocol 1, step 3.

4. Data Analysis: a. Analyze the data as described in Protocol 1, step 4, to determine the IC50 of this compound for MR antagonism.

Protocol 3: Androgen Receptor (AR) Antagonist Activity Assay

1. Cell Plating (Day 1): a. Culture 22Rv1/MMTV_GR-KO cells in RPMI-1640 with 10% charcoal-stripped FBS. b. Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL. c. Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment (Day 2): a. Prepare serial dilutions of this compound. b. Prepare a solution of Dihydrotestosterone (DHT) or R1881 at its EC80 concentration (typically around 0.1-1 nM for R1881). c. Aspirate the medium and add 50 µL of the this compound dilutions. d. Add 50 µL of the DHT/R1881 solution. e. Include vehicle, agonist-only, and a known antagonist (e.g., Bicalutamide) controls. f. Incubate for 18-24 hours at 37°C.

3. Luciferase Assay (Day 3): a. Follow the same procedure as described in Protocol 1, step 3.

4. Data Analysis: a. Analyze the data as described in Protocol 1, step 4, to determine the IC50 of this compound for AR antagonism.

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound's activity on the progesterone, mineralocorticoid, and androgen receptors. By employing these cell-based reporter gene assays, researchers can efficiently determine the potential agonist and, more likely, antagonist properties of this compound, providing valuable insights into its pharmacological profile and potential for drug development. The reference data for Drospirenone will aid in contextualizing the potency of any observed effects.

References

- 1. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drospirenone - Wikipedia [en.wikipedia.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

Animal Models for Studying 6,7-Epidrospirenone Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epidrospirenone is a close structural analog and a known impurity of drospirenone, a synthetic progestin widely used in oral contraceptives.[1] Due to the limited direct research on this compound, this document provides a framework for its study based on the well-established pharmacological profile of its parent compound, drospirenone. Drospirenone is recognized for its unique combination of progestogenic, antiandrogenic, and antimineralocorticoid activities, closely mimicking the properties of endogenous progesterone.[2] These application notes and protocols are designed to guide researchers in establishing animal models to investigate whether this compound shares a similar spectrum of activity.

The following sections detail experimental designs and methodologies extrapolated from studies on drospirenone. It is imperative for researchers to adapt and validate these protocols specifically for this compound.

Pharmacological Profile of Drospirenone (for Extrapolation)

Drospirenone exhibits a distinct pharmacological profile that is critical to consider when evaluating its analog, this compound.

| Activity | Mechanism of Action | Key Effects | Animal Models |

| Progestogenic | Agonist at the progesterone receptor.[2][3] | Inhibition of ovulation, endometrial transformation, maintenance of pregnancy.[4] | Rats, Rabbits[4] |

| Antimineralocorticoid | Antagonist at the mineralocorticoid receptor.[2][3] | Increased sodium and water excretion (natriuretic and diuretic effects), counteracts estrogen-induced sodium retention.[5] | Rats[4] |

| Antiandrogenic | Antagonist at the androgen receptor.[2][3] | Inhibition of androgen-dependent organ growth (e.g., prostate, seminal vesicles).[4] | Rats[4] |

Quantitative Data from Drospirenone Studies

The following tables summarize quantitative data from animal studies on drospirenone, which can serve as a benchmark for designing studies on this compound.

Table 1: Progestogenic and Antigonadotropic Activity of Drospirenone

| Parameter | Animal Model | Dosage | Effect | Reference |

| Ovulation Inhibition | Rats | Not specified | Effective | [4] |

| Pregnancy Maintenance | Ovariectomized Rats | Not specified | Effective | [4] |

| Endometrial Transformation | Rabbits | Not specified | Stimulates transformation | [4] |

| Testosterone Lowering | Male Cynomolgus Monkeys | Not specified | Potent antigonadotropic activity | [4] |

Table 2: Antimineralocorticoid Activity of Drospirenone

| Parameter | Animal Model | Dosage | Duration | Effect | Reference |

| Natriuretic Activity | Rats | 10 mg s.c. daily | 3 weeks | Long-lasting natriuresis | [4] |

Table 3: Antiandrogenic Activity of Drospirenone

| Parameter | Animal Model | Dosage | Effect | Reference |

| Inhibition of Prostate Growth | Castrated, testosterone-substituted male rats | Dose-dependent | One-third the potency of cyproterone acetate | [4] |

| Inhibition of Seminal Vesicle Growth | Castrated, testosterone-substituted male rats | Dose-dependent | One-third the potency of cyproterone acetate | [4] |

Experimental Protocols

The following are detailed protocols for evaluating the potential progestogenic, antimineralocorticoid, and antiandrogenic effects of this compound in appropriate animal models.

Protocol 1: Assessment of Progestogenic Activity (Rabbit Model)

Objective: To determine the endometrial transformation activity of this compound.

Animals: Immature female rabbits.

Methodology:

-

Animal Preparation: Prime immature female rabbits with a daily subcutaneous injection of estradiol for 6 days to induce endometrial proliferation.

-

Test Substance Administration: From day 7 to day 11, co-administer the estradiol with the test compound (this compound) at various dose levels. A vehicle control group and a positive control group (progesterone or drospirenone) should be included.

-

Necropsy and Histology: On day 12, euthanize the animals and collect uterine tissue.

-

Endpoint Analysis: Fix the uterine horns in an appropriate fixative (e.g., 10% neutral buffered formalin), embed in paraffin, section, and stain with hematoxylin and eosin. The degree of endometrial transformation (glandular proliferation and secretion) is assessed histologically using a standardized scoring system (e.g., McPhail scale).

Protocol 2: Assessment of Antimineralocorticoid Activity (Rat Model)

Objective: To evaluate the natriuretic effects of this compound.

Animals: Adrenalectomized male rats.

Methodology:

-

Animal Preparation: Perform adrenalectomy on male rats and allow for a recovery period. Provide saline solution for drinking to maintain electrolyte balance.

-

Experimental Setup: House rats individually in metabolic cages to allow for precise urine collection.

-

Test Substance Administration: Administer a mineralocorticoid (e.g., aldosterone or desoxycorticosterone acetate) to induce sodium retention. Concurrently, administer the test compound (this compound) at various doses. Include a vehicle control group and a positive control group (spironolactone or drospirenone).

-

Urine Collection and Analysis: Collect urine over a specified period (e.g., 24 hours).

-

Endpoint Analysis: Measure the total volume of urine and the concentrations of sodium and potassium in the urine using a flame photometer or ion-selective electrodes. Calculate the total excretion of sodium and potassium. An increase in sodium excretion relative to the mineralocorticoid-treated control group indicates antimineralocorticoid activity.

Protocol 3: Assessment of Antiandrogenic Activity (Rat Model)

Objective: To determine the ability of this compound to inhibit androgen-mediated effects.

Animals: Castrated male rats.

Methodology:

-

Animal Preparation: Castrate immature male rats and allow for a recovery period. This will cause the androgen-dependent accessory sex organs to regress.

-

Test Substance Administration: Administer a standard dose of testosterone to stimulate the growth of the prostate and seminal vesicles. Concurrently, treat groups of animals with the test compound (this compound) at various dose levels. Include a vehicle control group (testosterone only) and a positive control group (e.g., cyproterone acetate or drospirenone).

-

Necropsy and Organ Weight: After a defined treatment period (e.g., 7-10 days), euthanize the animals.

-

Endpoint Analysis: Carefully dissect the ventral prostate and seminal vesicles and record their wet weights. A dose-dependent inhibition of the testosterone-induced weight gain of these organs indicates antiandrogenic activity.

Visualizations

Diagram 1: General Experimental Workflow for Assessing Hormonal Activity

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novelon Lite | 3 mg+0.02 mg | Tablet | নভেলন লাইট ৩ মি.গ্রা.+০.০২ মি.গ্রা. ট্যাবলেট | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

Application Notes and Protocols for High-Throughput Screening of 6,7-Epidrospirenone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epidrospirenone is a synthetic steroid and a derivative of drospirenone.[1] Drospirenone is a novel progestogen that exhibits a pharmacological profile closely resembling that of natural progesterone, with potent progestogenic, antimineralocorticoid, and antiandrogenic activities.[2][3] This unique profile makes drospirenone and its analogs, such as this compound, promising candidates for various therapeutic applications, including contraception and hormone replacement therapy.[3] The primary molecular targets for these compounds are nuclear hormone receptors, specifically the Mineralocorticoid Receptor (MR), Progesterone Receptor (PR), and Androgen Receptor (AR).

High-throughput screening (HTS) is an essential tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs against their key molecular targets. The methodologies described herein are designed to identify and characterize potent and selective modulators of MR, PR, and AR.

Target Receptors and Rationale

The screening strategy for this compound analogs focuses on three primary nuclear receptors:

-

Mineralocorticoid Receptor (MR): Drospirenone is a potent MR antagonist.[2] Identifying analogs with selective MR antagonistic activity is crucial for developing novel diuretics or treatments for conditions associated with hyperaldosteronism, with potentially fewer side effects than existing therapies.

-

Progesterone Receptor (PR): As a progestin, drospirenone's activity at the PR is central to its contraceptive efficacy. HTS assays are employed to quantify the progestogenic or antiprogestogenic activity of new analogs.[2]

-

Androgen Receptor (AR): Drospirenone exhibits antiandrogenic properties.[2] Screening for AR antagonism is important for applications in treating androgen-dependent conditions such as acne and hirsutism.

Quantitative Data Summary

The following tables summarize the binding affinities of drospirenone and other relevant steroidal and non-steroidal compounds to the target receptors. This data provides a benchmark for evaluating the potency and selectivity of new this compound analogs identified through HTS.

Table 1: Receptor Binding Affinities of Reference Compounds

| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) Binding |

| Drospirenone | High Affinity | High Affinity | Low Affinity | Low Binding |

| Progesterone | High Affinity | 100 | Low Affinity | Considerable Binding |

| Spironolactone | - | - | - | - |

| Finerenone | 18 | - | - | - |

RBA: Relative Binding Affinity. Data compiled from multiple sources.[2][4] Note: Specific IC50 and RBA values can vary depending on the assay conditions.

High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs follows a multi-stage process to identify and validate hits.

References

- 1. GSRS [precision.fda.gov]

- 2. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 6,7-Epidrospirenone

For Researchers, Scientists, and Drug Development Professionals